Nhs-peg8-SH

説明

BenchChem offers high-quality Nhs-peg8-SH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nhs-peg8-SH including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

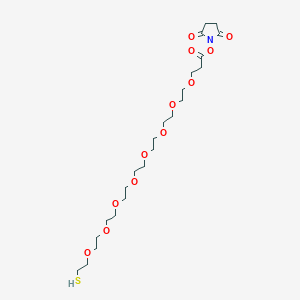

C23H41NO12S |

|---|---|

分子量 |

555.6 g/mol |

IUPAC名 |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C23H41NO12S/c25-21-1-2-22(26)24(21)36-23(27)3-4-28-5-6-29-7-8-30-9-10-31-11-12-32-13-14-33-15-16-34-17-18-35-19-20-37/h37H,1-20H2 |

InChIキー |

VAFJMGGYNUTARY-UHFFFAOYSA-N |

正規SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCS |

製品の起源 |

United States |

Foundational & Exploratory

HS-PEG8-NHS ester chemical structure and properties

Executive Summary

HS-PEG8-NHS ester is a specialized heterobifunctional crosslinker designed to bridge amine-containing biomolecules (e.g., antibodies, enzymes) with thiol-reactive surfaces (specifically Gold Nanoparticles) or thiol-containing molecules. Its architecture features an octaethylene glycol (PEG8) spacer, which provides critical solubility and flexibility, mitigating the aggregation often seen with hydrophobic alkyl spacers.

Critical Technical Note: A molecule containing both a free thiol (-SH) and an amine-reactive NHS ester is inherently unstable in neutral solution due to the risk of head-to-tail self-polymerization (thiolysis of the ester). Consequently, this reagent is often handled in specific acidic conditions, generated in situ from protected precursors (e.g., S-acetyl), or used immediately upon reconstitution to facilitate "zero-length" surface passivation.

Part 1: Chemical Architecture & Physicochemical Properties

Structural Composition

The molecule consists of three distinct functional domains:

-

Thiol Group (HS-): A sulfhydryl moiety with high affinity for noble metal surfaces (Gold, Silver) via dative covalent bonding (40–50 kcal/mol) or reaction with maleimides/disulfides.

-

PEG8 Spacer: A hydrophilic polyethylene glycol chain (

) that imparts water solubility and reduces steric hindrance between the conjugated load and the surface. -

NHS Ester: An N-hydroxysuccinimide ester that reacts efficiently with primary amines (

) at pH 7–9 to form stable amide bonds.[1]

Key Properties Table

| Property | Specification | Technical Insight |

| Chemical Name | Mercapto-PEG8-succinimidyl ester | Exact nomenclature varies by linker (e.g., propionic vs. acetic acid derivatives). |

| Approx. MW | ~550 – 650 Da | Varies based on the exact alkyl linkage between the PEG and functional groups. |

| Spacer Length | ~35 Å (Angstroms) | The 8-unit PEG provides a "Goldilocks" length—sufficient to prevent steric shielding of the ligand without causing polymer coiling. |

| Solubility | Water, DMSO, DMF | The PEG8 backbone allows direct dissolution in aqueous buffers, unlike hydrophobic alkyl-chain crosslinkers (e.g., LC-SMCC). |

| Reactive Groups | Thiol (-SH), NHS Ester | Warning: Potential for self-polymerization if pH is not controlled during storage. |

| Storage | -20°C, Desiccated, Inert Gas | Hydrolysis of NHS is the primary degradation pathway; oxidation of thiols to disulfides is secondary. |

Molecular Visualization

The following diagram illustrates the linear connectivity and reactive termini of the molecule.

Figure 1: Linear topology of HS-PEG8-NHS ester showing the hydrophilic spacer separating the metal-binding thiol from the amine-reactive NHS ester.

Part 2: Mechanistic Action

The Dual-Reactivity Challenge

The primary utility of HS-PEG8-NHS is in the functionalization of Gold Nanoparticles (AuNPs) . The mechanism involves two competing kinetics:

-

Chemisorption (Thiol

Au): Very fast (seconds to minutes). The sulfur atom displaces citrate or other weak ligands on the gold surface. -

Amidation (NHS

Amine): Slower (minutes to hours). The NHS ester is attacked by the nucleophilic

Expert Insight: If you mix HS-PEG8-NHS with a protein before adding it to gold, you form a stable Protein-PEG-SH conjugate. This is often the preferred "Pre-conjugation" method because it prevents the NHS ester from hydrolyzing on the gold surface before it finds a protein.

Hydrolysis Competition

The NHS ester is susceptible to hydrolysis, releasing N-hydroxysuccinimide and a non-reactive carboxylic acid.[1]

-

pH 7.0: Half-life ~4–5 hours.

-

pH 8.6: Half-life ~10 minutes.

-

Implication: Reactions must be executed quickly after dissolving the reagent.

Part 3: Applications in Bioconjugation[2][3][4]

Gold Nanoparticle (AuNP) Functionalization

This is the dominant application. The PEG8 spacer passivates the gold surface, preventing salt-induced aggregation (a common issue with citrate-capped gold) while presenting the protein ligand for biological interaction.

Surface Plasmon Resonance (SPR) Chips

Used to functionalize gold-coated sensor chips. The thiol anchors to the chip, creating a self-assembled monolayer (SAM) that covalently captures the ligand of interest via the NHS ester.

Part 4: Experimental Protocols

Protocol A: Pre-Conjugation Method (Recommended)

This method creates a Protein-PEG-SH intermediate, which is then attached to the gold surface. This maximizes NHS efficiency.

Materials:

-

Target Protein (1 mg/mL in amine-free buffer, e.g., PBS pH 7.4).

-

HS-PEG8-NHS Ester (Dry powder).

-

Anhydrous DMSO or DMF.[2]

-

Gold Nanoparticles (Citrate capped).

-

Desalting Column (e.g., Zeba Spin or PD-10).

Workflow:

-

Preparation of Linker: Dissolve HS-PEG8-NHS in anhydrous DMSO to 10 mM. Do not store this solution.

-

Activation: Add a 20-fold molar excess of the Linker solution to the Protein solution.

-

Note: Keep organic solvent <10% of total volume to avoid protein denaturation.

-

-

Incubation: React for 30–60 minutes at Room Temperature (RT) or 2 hours at 4°C.

-

Purification (Critical): Pass the mixture through a desalting column equilibrated with PBS + 10 mM EDTA.

-

Why? Removes excess hydrolyzed linker and free NHS. EDTA prevents disulfide formation of the new thiol groups.

-

-

Conjugation to Gold: Add the purified Protein-PEG-SH to the colloidal gold solution. Incubate for 1 hour.

-

Washing: Centrifuge (speed depends on AuNP size) to pellet the particles. Resuspend in storage buffer.

Protocol B: "One-Pot" In-Situ Method (Rapid Screening)

Used when purification is difficult or for rapid screening. Higher risk of aggregation.

-

Adjust AuNP solution to pH 7.2–7.5.

-

Add HS-PEG8-NHS (dissolved in DMSO) directly to AuNPs to form a partial monolayer (incubate 5 min).

-

Immediately add the Protein.[3]

-

Incubate 30 mins.

-

Quench with Hydroxylamine or Tris buffer.

Conjugation Workflow Diagram

Figure 2: Step-by-step workflow for the Pre-Conjugation method, ensuring high fidelity surface attachment.

Part 5: Troubleshooting & Storage

Common Failure Modes

| Symptom | Probable Cause | Corrective Action |

| Low Protein Coupling | NHS Hydrolysis | Ensure buffers are Amine-free (No Tris/Glycine) and pH is < 8.0. Dissolve linker immediately before use. |

| AuNP Aggregation (Blue Shift) | Loss of repulsive charge | The PEG layer may be insufficient. Increase the molar ratio of Linker:Gold or add a "backfill" agent (e.g., mPEG-SH) after protein addition. |

| Linker Polymerization | Thiol oxidation | Use degassed buffers containing 1-5 mM EDTA. |

Storage Protocols

-

Temperature: Store solid at -20°C.

-

Atmosphere: Store under Nitrogen or Argon to prevent thiol oxidation.

-

Moisture: Strictly anhydrous. Allow vial to equilibrate to room temperature before opening to prevent condensation, which destroys the NHS ester.

References

-

NanoComposix. Covalent Conjugation to Gold Nanoparticles. Available at: [Link]

Sources

Precision Bioconjugation: A Technical Comparison of NHS-PEG8-SH and Maleimide-PEG8-NHS

Topic: Difference between NHS-PEG8-SH and Maleimide-PEG8-NHS Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the architecture of bioconjugates—whether Antibody-Drug Conjugates (ADCs), functionalized nanoparticles, or protein complexes—the linker is not merely a passive tether; it is a determinant of stability, solubility, and pharmacokinetics.[1]

This guide analyzes two structurally related but functionally distinct heterobifunctional linkers: NHS-PEG8-SH and Maleimide-PEG8-NHS . While both utilize an N-hydroxysuccinimide (NHS) ester to target amines and a polyethylene glycol (PEG8) spacer for solubility, their sulfur-interface chemistries dictate entirely different experimental strategies.

-

Maleimide-PEG8-NHS is a Molecular Bridge , designed to link an amine-containing molecule to a thiol-containing molecule (e.g., Antibody-to-Drug).

-

NHS-PEG8-SH is a Surface Anchor or Modifier , primarily used to introduce a thiol handle to a protein (thiolation) or to functionalize noble metal surfaces (e.g., Gold Nanoparticles) via dative bonding.

Part 1: Chemical Architecture & Mechanism

The Common Core: PEG8 and NHS

Both reagents feature an NHS ester and a PEG8 spacer .[2]

-

NHS Ester: Reacts with primary amines (

) at pH 7.2–8.5 to form stable amide bonds, releasing N-hydroxysuccinimide. -

PEG8 Spacer: A discrete octa-ethylene glycol unit (~35 Å length). Unlike hydrophobic alkyl spacers, PEG8 increases water solubility and reduces aggregation, a critical factor in preventing the "hydrophobic shielding" of immunogens .

The Divergence: Maleimide vs. Thiol

The distinction lies in the second functional group, which defines the directionality and nature of the conjugate.

| Feature | Maleimide-PEG8-NHS | NHS-PEG8-SH |

| Terminal Group | Maleimide (Cyclic imide) | Thiol (Sulfhydryl, |

| Reactivity | Electrophile : Reacts with free thiols via Michael Addition.[2] | Nucleophile : Reacts with Maleimides, Epoxides, or binds to Gold (Au). |

| Reaction Product | Stable Thioether bond.[3] | Disulfide (oxidative) or Au-S (dative). |

| Primary Role | Crosslinking two distinct biomolecules. | Functionalization (Thiolation) or Surface Passivation . |

| Stability Risk | Hydrolysis of Maleimide ring (pH > 8.0). | Oxidation to Disulfides (Dimerization) in air. |

Part 2: Strategic Selection & Decision Matrix

When to Use Maleimide-PEG8-NHS

Use this reagent when you need to bridge two molecules, where one has an amine and the other has a free thiol.

-

Classic Case: Conjugating a cysteine-containing payload (drug/toxin) to a lysine-rich antibody.

-

Mechanism: The linker acts as a connector. It does not "add" a reactive handle for a third step; it consumes two groups to form the final product.

When to Use NHS-PEG8-SH

Use this reagent for modification or anchoring .

-

Surface Engineering: The

group binds avidly to Gold (Au), Silver (Ag), or Platinum (Pt) surfaces. You can coat a gold nanoparticle with this linker (SH down, NHS up) and then capture antibodies from solution . -

Protein Thiolation: If a protein lacks cysteines, reacting it with NHS-PEG8-SH converts surface lysines into reactive thiols (similar to Traut’s Reagent, but with a PEG spacer). This "thiolated" protein can then be reacted with a maleimide-labeled partner.[2]

Part 3: Detailed Experimental Workflows

Workflow A: Antibody-Drug Conjugate via Maleimide-PEG8-NHS

Objective: Link a Thiol-Drug to an Antibody (Lysine).

Critical Pre-requisite: Ensure the antibody is in an amine-free buffer (PBS, HEPES). Remove Tris or Glycine via dialysis.[4]

Step 1: NHS Activation (The "Amine First" Strategy) Because the NHS ester hydrolyzes rapidly (half-life ~1-4 hours at pH 7.5), it is usually reacted first or simultaneously, provided the drug is stable.

-

Dissolve: Prepare 10 mM Maleimide-PEG8-NHS in dry DMSO/DMF. Do not store aqueous solutions.

-

Reaction: Add 10–20 molar excess of linker to the antibody (1–5 mg/mL) in PBS (pH 7.2–7.5).

-

Incubation: 30–60 mins at Room Temperature (RT).

-

Purification: IMMEDIATELY remove excess linker via Zeba™ Spin Desalting Columns or dialysis to prevent maleimide hydrolysis.

-

Why? Extended time at pH > 7.5 opens the maleimide ring, rendering it non-reactive toward thiols .

-

Step 2: Thiol Conjugation

-

Reaction: Add the Thiol-Drug (reduced) to the Maleimide-activated antibody.

-

pH Adjustment: Ensure pH is 6.5–7.5. (pH > 8.0 promotes maleimide hydrolysis and non-specific amine reactivity).

-

Incubation: 2–4 hours at RT or overnight at 4°C.

-

Quenching: Add excess N-Ethylmaleimide (NEM) or Cysteine to quench unreacted groups.

Workflow B: Gold Nanoparticle Functionalization via NHS-PEG8-SH

Objective: Immobilize an Antibody onto a Gold Nanoparticle (AuNP).

Critical Pre-requisite: NHS-PEG8-SH is prone to dimerization (S-S formation). Always use fresh reagent or treat with TCEP reducing gel prior to use if stored improperly.

Step 1: Surface Anchoring (The "Thiol Down" Approach)

-

Preparation: Suspend citrate-stabilized AuNPs in water/buffer.

-

Addition: Add NHS-PEG8-SH (dissolved in DMSO) to the AuNP suspension.

-

Stoichiometry: High excess is needed to displace citrate and form a dense Monolayer (SAM).

-

-

Incubation: 1–2 hours. The SH group forms a semi-covalent dative bond with Au.

-

Note: The NHS ester is exposed to water during this step.[4][5][6][7] To minimize NHS hydrolysis, keep the pH slightly acidic (pH 5–6) or work quickly. Alternative: Some protocols react the Antibody with the NHS-PEG-SH in solution first, then bind the complex to Gold (see "Protein Thiolation" logic). However, for pre-functionalized beads, the "Post-Insertion" method is common .

-

Step 2: Ligand Capture

-

Capture: Add the Antibody (in PBS, pH 7.4) to the NHS-activated AuNPs.[5][8]

-

Incubation: 1 hour at RT.

-

Blocking: Add hydroxylamine or Tris to quench remaining NHS esters and block non-specific binding sites.

Part 4: Visualization of Reaction Pathways

Figure 1: Mechanistic divergence of NHS-PEG8-SH and Maleimide-PEG8-NHS. Pathway 1 illustrates the bridging function for ADCs. Pathway 2 illustrates the dual utility of NHS-PEG8-SH for protein thiolation (Route A) or surface anchoring (Route B).

Part 5: Critical Parameters & Troubleshooting

pH Sensitivity

-

NHS Ester: Hydrolysis rate increases with pH. At pH 8.6, half-life is ~10 mins. At pH 7.0, it is ~4–5 hours. Optimal: pH 7.2–7.5 for balance between reactivity and stability.

-

Maleimide: Specific for thiols at pH 6.5–7.[2]5. At pH > 8.0, it reacts with amines (loss of specificity) and hydrolyzes to maleamic acid (non-reactive) .

Stability of NHS-PEG8-SH

The free thiol in NHS-PEG8-SH is highly susceptible to oxidation in air, forming disulfide dimers (NHS-PEG-S-S-PEG-NHS).

-

Diagnosis: If solubility decreases or reaction efficiency drops, the reagent has likely dimerized.

-

Prevention: Store under Argon/Nitrogen at -20°C.

-

Alternative: Use OPSS-PEG-NHS (Ortho-pyridyl disulfide) for a protected thiol that is released only upon reaction or reduction .

Quantitative Comparison

| Parameter | Maleimide-PEG8-NHS | NHS-PEG8-SH |

| Linker Length | ~35 Å (PEG8) | ~35 Å (PEG8) |

| Water Solubility | High (due to PEG) | High (due to PEG) |

| Reaction 1 (Amine) | Forms Amide Bond | Forms Amide Bond |

| Reaction 2 (Thiol) | Forms Thioether (Irreversible*) | Forms Disulfide (Reversible) or Au-S |

| Self-Polymerization | Low risk (Heterobifunctional) | High risk (Thiol oxidation) |

*Note: Thioethers are generally stable, but maleimide-thiol adducts can undergo retro-Michael exchange in plasma over days. For ultra-stable ADCs, hydrolytic quenching is sometimes employed.

References

-

Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry. Retrieved from

-

Nanocs. Thiol PEG NHS, Heterobifunctional PEG Reagents.[9][10] Retrieved from

-

BenchChem. A Technical Guide to the Bioconjugation Chemistry of Mal-PEG8-NHS Ester. Retrieved from

-

Fortis Life Sciences. BioReady 40 nm NHS Gold Covalent Conjugation Protocol. Retrieved from

-

Vector Laboratories. Maleimide Crosslinker Selection Guide. Retrieved from

-

Creative PEGWorks. OPSS-PEG-NHS Ester Product Description. Retrieved from

Sources

- 1. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. broadpharm.com [broadpharm.com]

- 5. fortislife.com [fortislife.com]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. creativepegworks.com [creativepegworks.com]

- 8. Preclinical Evaluation of NHS-Activated Gold Nanoparticles Functionalized with Bombesin or Neurotensin-Like Peptides for Targeting Colon and Prostate Tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nanocs.net [nanocs.net]

- 10. OPSS-PEG-NHS - CD Bioparticles [cd-bioparticles.net]

Precision Bioconjugation: A Master Guide to Heterobifunctional PEG Linkers

Topic: Heterobifunctional PEG Linkers for Amine-to-Thiol Conjugation Content Type: Technical Whitepaper / Operational Guide

Focus: Amine-to-Thiol Chemoselective Crosslinking

Executive Summary

In the development of Antibody-Drug Conjugates (ADCs), biosensors, and protein-surface immobilizations, the "zero-length" crosslinker is often insufficient. The industry standard for controlled, heterologous conjugation is the NHS-PEGn-Maleimide architecture. This guide moves beyond basic vendor protocols to address the kinetic realities of these reactions.

As researchers, we face two primary adversaries: hydrolysis and homopolymerization . This guide details a self-validating workflow to couple an amine-containing biomolecule (e.g., an antibody) to a thiol-containing target (e.g., a drug or enzyme) using heterobifunctional Polyethylene Glycol (PEG) linkers. The inclusion of a PEG spacer is not merely for distance; it is a critical solubility enhancer that reduces aggregation and immunogenicity [1].[1]

Mechanistic Foundations & Kinetic Strategy

To control the reaction, one must understand the competing kinetics at play. We utilize a two-step strategy to ensure site-specificity.

The Amine Reaction (Step 1)

The N-hydroxysuccinimide (NHS) ester targets primary amines (

-

The Driver: Nucleophilic attack by the deprotonated amine on the ester carbonyl.

-

The Enemy: Hydrolysis.[2][3][4][5][6] Water competes with the amine. At pH 7.0, the half-life of an NHS ester is roughly 4–5 hours; at pH 8.6, it drops to 10 minutes [2].

-

The Sweet Spot: pH 7.2 – 7.5 . This maintains the amine in a nucleophilic state (unprotonated) while preserving enough ester half-life to drive the reaction to completion.

The Thiol Reaction (Step 2)

The Maleimide group targets sulfhydryls (

-

The Driver: The thiolate anion attacks the maleimide double bond to form a stable thioether linkage.

-

The Enemy: Aminolysis and Ring Hydrolysis. Above pH 8.0, primary amines become nucleophilic enough to attack the maleimide, causing non-specific crosslinking. Additionally, the maleimide ring itself can hydrolyze (open) over time, rendering it unreactive [3].

-

The Sweet Spot: pH 6.5 – 7.5 .[7] In this range, the reaction is >1,000x more specific for thiols than amines [4].[7][8]

Mechanistic Pathway Diagram

Figure 1: The dual-pathway mechanism. Note that pH control is the "gatekeeper" preventing the red dotted failure pathways.

Strategic Linker Selection

Not all PEGs are created equal. The choice depends on the hydrophobicity of your payload and the steric requirements of the protein.

Table 1: Common Heterobifunctional Linkers

| Linker Name | Spacer Length (Å) | Cleavable? | Best Application |

| SM(PEG)2 | 17.6 Å | No | Small drug conjugation where close proximity is desired. |

| SM(PEG)12 | 53.4 Å | No | Gold Standard. High solubility; prevents aggregation of hydrophobic drugs (e.g., DM1, MMAE). |

| SM(PEG)24 | 95.2 Å | No | Surface immobilization; allows protein to "float" above the surface to access binding pockets. |

| SPDP-PEGn | Variable | Yes (Disulfide) | Prodrugs requiring intracellular release (cytosol is reducing). |

| Sulfo-SMCC | 8.3 Å | No | Rigid linker. Good for stable proteins, but lacks the solubility benefits of PEG. |

Expert Insight: For ADCs, start with SM(PEG)12 . Shorter linkers often lead to precipitation when conjugating hydrophobic payloads.

Operational Workflow: The "Self-Validating" Protocol

This protocol assumes the conjugation of an Antibody (Amine) to a small molecule or peptide (Thiol) using SM(PEG)12 .

Phase A: Preparation & Activation (Amine Side)

Goal: Attach linker to Antibody Lysines.

-

Buffer Exchange: Equilibrate antibody into PBS, pH 7.2 – 7.5, 1-5 mM EDTA .

-

Why? Remove any Tris or Glycine (amines compete!).[9] EDTA prevents metal-catalyzed oxidation of thiols later.

-

-

Linker Solubilization: Dissolve SM(PEG)12 in anhydrous DMSO to 250 mM.

-

Critical: Use immediately.[9] NHS esters hydrolyze in seconds if moisture is present.

-

-

Reaction: Add linker to antibody at a 10-20 molar excess . Incubate 30-60 mins at Room Temp (RT) or 2 hours at 4°C.

-

Validation: Do not exceed 20x excess for antibodies to avoid precipitating the protein or blocking antigen-binding sites.

-

-

Purification (The Stop Step): Pass the reaction through a Zeba Spin Desalting Column (7K MWCO) equilibrated with PBS (pH 7.2).

-

Why? You MUST remove unreacted linker. If you don't, the free linker will react with your thiol-drug in Phase B, creating "drug-linker dimers" rather than "antibody-drug conjugates."

-

Phase B: Conjugation (Thiol Side)

Goal: Attach Thiol-Target to the Activated Antibody.

-

Thiol Prep (Reduction): If your target has oxidized disulfides (e.g., a peptide), reduce it using TCEP (Tris(2-carboxyethyl)phosphine).

-

Expert Tip:Do NOT use DTT or Mercaptoethanol. These contain thiols and will compete for the maleimide, ruining the reaction. TCEP is non-thiol and does not need to be removed before conjugation [5].

-

-

Mixing: Add the reduced thiol-target to the purified Maleimide-Antibody from Phase A. Use a 2-5 molar excess over the antibody.

-

Incubation: React for 2 hours at RT or Overnight at 4°C. Maintain pH 6.5 – 7.5.

-

Why? Keeping pH below 7.5 prevents the maleimide from reacting with remaining lysines (aminolysis) or hydrolyzing.

-

-

Final Polish: Remove excess drug/peptide via Size Exclusion Chromatography (SEC) or dialysis.

Experimental Workflow Diagram

Figure 2: Operational workflow emphasizing the critical desalting step between activation and conjugation.

Quality Control & Troubleshooting

A protocol is only as good as its validation.

Determining Molar Substitution Ratio (MSR)

You must quantify how many linkers attached to your protein.

-

Method: UV-Vis Absorbance.

-

The Trick: Many maleimides do not have a distinct absorbance peak separate from protein (280nm).

-

Solution: Use a "Traceable" linker (like Sulfo-LC-SPDP which releases pyridine-2-thione upon reduction, measurable at 343nm) during optimization to establish baseline efficiency, or use MALDI-TOF MS to observe the mass shift (Mass of Conjugate - Mass of Native Protein) / Mass of Linker.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Precipitation | Hydrophobic linker/drug aggregation.[10] | Switch to a longer PEG linker (PEG12 or PEG24). Add 10-20% glycerol to the buffer. |

| Low Conjugation Yield | Hydrolysis of NHS ester.[5][11] | Ensure DMSO is anhydrous.[7][9][12] Check pH (must be < 8.0).[5][7][12][13][14] Work faster in Phase A. |

| No Conjugation | Oxidized Thiols. | The target thiol may have dimerized. Treat with TCEP before mixing. |

| "Jelly" Formation | Over-crosslinking. | Too much linker used in Step 1, or protein concentration too high (>10mg/mL). Reduce molar excess.[12] |

References

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Elsevier.[15] Chapter 3: The Reactions of Bioconjugation. [Link]

-

Fontaine, S. D., et al. (2015). "Long-term stability of maleimide-thiol conjugates." Bioconjugate Chemistry. [Link]

Sources

- 1. purepeg.com [purepeg.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. creative-biolabs.com [creative-biolabs.com]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. researchgate.net [researchgate.net]

- 10. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lumiprobe.com [lumiprobe.com]

- 12. assets.fishersci.com [assets.fishersci.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 15. Bioconjugate Techniques - Greg T. Hermanson - كتب Google [books.google.com.bh]

Commercial Availability & Application of High Purity HS-PEG8-NHS Ester

An In-Depth Technical Guide to

Executive Summary

HS-PEG8-NHS ester (Thiol-PEG8-N-hydroxysuccinimide ester) is a specialized heterobifunctional crosslinker designed to introduce free sulfhydryl (thiol) groups onto primary amine-containing biomolecules (e.g., antibodies, enzymes, or aminated surfaces).[1][2][3][4][5] This process, known as thiolation , is a critical intermediate step in creating antibody-drug conjugates (ADCs), functionalizing gold nanoparticles (AuNPs), or preparing proteins for maleimide-based crosslinking.

While "HS-PEG8-NHS" is the functional target, the commercial reality is nuanced. Due to the chemical incompatibility of free thiols (nucleophiles) and NHS esters (electrophiles) on the same molecule, high-purity reagents are often sold in protected forms (e.g., S-Acetyl-PEG8-NHS or SPDP-PEG8-NHS ) to prevent self-polymerization and hydrolysis during storage.

This guide details the commercial landscape, stability considerations, and expert protocols for utilizing both the direct and protected forms of this reagent.

Chemical Architecture & The Stability Paradox

To understand the commercial availability, one must first understand the molecular tension within the reagent.

-

NHS Ester (N-hydroxysuccinimide): Reacts with primary amines (

) at pH 7.0–8.5 to form stable amide bonds. -

PEG8 Spacer: A discrete polyethylene glycol (

) chain.[2][6] Unlike polydisperse PEGs, a discrete PEG8 (approx. 350–400 Da spacer) ensures a single molecular weight, critical for reproducible LC-MS analysis of conjugates. -

Thiol Group (-SH): The target functional group.

The Stability Paradox

A molecule containing both a free thiol and an NHS ester is inherently unstable.

-

Self-Reaction: The thiol group is a nucleophile that can attack the NHS ester of a neighboring molecule, leading to polymerization (thioester formation).

-

Oxidation: Free thiols rapidly oxidize to form disulfide bonds (

) in the presence of trace oxygen, dimerizing the reagent.

Expert Insight: Consequently, most "High Purity" commercial products are actually S-Acetyl-PEG8-NHS (SATA-PEG8-NHS). The acetyl group protects the thiol, preventing self-reaction. The free thiol is revealed after conjugation via a simple deprotection step.

Commercial Landscape: What You Can Buy

When sourcing this reagent, you will encounter two distinct categories of products.

Category A: Protected Thiol-PEG8-NHS (Recommended)

-

Chemical Name: S-Acetyl-PEG8-NHS ester (or SATA-PEG8-NHS).

-

Purity:

(HPLC). -

State: White to off-white solid.[7]

-

Stability: High. Stable at

for 12+ months. -

Mechanism: The NHS ester reacts first.[8] The thiol is then "unmasked" using Hydroxylamine.

-

Key Suppliers: BroadPharm, Vector Laboratories, Thermo Fisher (Pierce).

Category B: Free Thiol-PEG8-NHS (Direct)

-

Chemical Name: HS-PEG8-NHS ester (or Mercapto-PEG8-NHS).

-

Purity: Variable (often difficult to validate due to rapid degradation).

-

State: Viscous liquid or semi-solid (often sold as a TFA salt to lower pH and inhibit reaction).

-

Stability: Very Low. Must be used immediately upon opening.

-

Key Suppliers: Nanocs, Creative PEGWorks.

-

Use Case: Only recommended when deprotection chemistry (hydroxylamine) is incompatible with the payload.

Quantitative Comparison

| Feature | S-Acetyl-PEG8-NHS (Protected) | HS-PEG8-NHS (Free Thiol) |

| Shelf Life | 12+ Months (Desiccated, -20°C) | < 1 Month (Desiccated, -20°C) |

| Purity | High (>95% Single Peak) | Variable (prone to dimerization) |

| Handling | Standard anhydrous handling | Requires inert gas (Argon/N2) |

| Workflow | 2-Step (Conjugate | 1-Step (Conjugate) |

| Atom Economy | Loses Acetyl group | 100% Atom Economy |

Mechanism of Action

The following diagram illustrates the chemical pathway for both the Direct and Protected workflows.

Figure 1: Comparison of Protected (SATA) vs. Direct (HS) conjugation pathways. The Protected route offers superior control and product purity.

Experimental Protocols

Protocol A: High-Fidelity Thiolation using S-Acetyl-PEG8-NHS (Recommended)

Use this protocol for ADCs, therapeutic proteins, or when strictly defined stoichiometry is required.

Materials:

-

S-Acetyl-PEG8-NHS ester (store at -20°C).

-

Reaction Buffer: PBS (pH 7.[3][9]4) + 1mM EDTA (to chelate metals that catalyze oxidation).

-

Deprotection Solution: 0.5 M Hydroxylamine

HCl, 25 mM EDTA, pH 7.5. -

Desalting Column (e.g., Zeba Spin or PD-10).

Step-by-Step Methodology:

-

Preparation: Dissolve S-Acetyl-PEG8-NHS in anhydrous DMSO to a concentration of 10–50 mM. Note: Prepare immediately before use.

-

Conjugation: Add the linker to your protein solution (1–5 mg/mL in Reaction Buffer) at a 10–20 molar excess .

-

Tip: Keep DMSO < 10% of final volume to avoid denaturation.

-

-

Incubation: React for 30–60 minutes at Room Temperature (RT) or 2 hours at 4°C.

-

Purification 1: Remove excess unreacted linker using a desalting column equilibrated with Reaction Buffer.

-

Checkpoint: You now have a stable, acetyl-protected thiolated protein. It can be stored at 4°C for days if needed.

-

-

Deprotection: Add Deprotection Solution to the purified conjugate (1:10 v/v ratio; final hydroxylamine conc. ~50 mM). Incubate for 2 hours at RT.

-

Purification 2: Desalt again into PBS/EDTA to remove hydroxylamine and acetate byproducts.

-

Validation: Quantify free thiols using Ellman’s Reagent (DTNB) assay.

Protocol B: Direct Thiolation using HS-PEG8-NHS

Use this protocol only if hydroxylamine is detrimental to your protein.

Materials:

-

HS-PEG8-NHS ester (Handle under Nitrogen/Argon if possible).

-

Reaction Buffer: PBS (pH 7.0). Note: Lower pH (7.0 vs 8.[9]0) favors amine reaction over thiol oxidation.

Step-by-Step Methodology:

-

Rapid Dissolution: Bring the vial to room temperature before opening to prevent condensation. Dissolve HS-PEG8-NHS in dry DMSO. Do not store this solution.

-

Immediate Mixing: Instantly add the linker to the protein solution at 20–50 molar excess .

-

Expert Note: A higher excess is required because a portion of the linker will inevitably dimerize or hydrolyze before reacting.

-

-

Incubation: React for 30 minutes at RT.

-

Purification: Immediately purify via desalting column equilibrated with degassed PBS/EDTA.

-

Downstream Application: Use the thiolated protein immediately for gold nanoparticle conjugation or maleimide coupling. The free thiols will oxidize within hours if not used.

Quality Control & Troubleshooting

| Observation | Probable Cause | Corrective Action |

| Low Thiol Yield (Ellman's) | Hydrolysis of NHS ester before reaction. | Ensure DMSO is anhydrous.[3] Use fresh reagent. |

| Protein Precipitation | Over-modification (too hydrophobic) or Crosslinking. | Reduce molar excess (e.g., from 20x to 10x). Ensure PEG8 is used (hydrophilic) rather than alkyl spacers. |

| No Reaction on AuNP | Thiol oxidation (Disulfide formation). | Treat protein with TCEP (1-5 mM) for 15 min prior to AuNP addition to reduce disulfides back to thiols. |

| Polydisperse Signal (MS) | Reagent was not "High Purity" (polydisperse PEG). | Ensure purchase of "Discrete" or "dPEG" reagents (Single MW).[6] |

References

-

BroadPharm. PEGylation Reagents & Crosslinkers Technical Handbook. BroadPharm Product Data.[10][11][12][13] Link

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for NHS/Thiol chemistry).

-

Thermo Fisher Scientific. SATA and SATP Heterobifunctional Crosslinkers User Guide. Thermo Fisher Technical Resources. Link

-

Nanocs. Thiol PEG NHS Technical Data Sheet.[7] Nanocs Product Specifications.[7] Link

-

BenchChem. Technical Guide to Bioconjugation Chemistry of PEG Linkers. BenchChem Application Notes.[3] Link

Sources

- 1. Immunomagnetic Capture and Multiplexed Surface Marker Detection of Circulating Tumor Cells with Magnetic Multicolor Surface Enhanced Raman Scattering Nanotags - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Molecular Detection and Analysis of Exosomes Using Surface-Enhanced Raman Scattering Gold Nanorods and a Miniaturized Device [thno.org]

- 5. WO2016130573A2 - Degradable thiol-ene polymers and methods of making thereof - Google Patents [patents.google.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. nanocs.net [nanocs.net]

- 8. glenresearch.com [glenresearch.com]

- 9. broadpharm.com [broadpharm.com]

- 10. fishersci.com [fishersci.com]

- 11. Broadpharm DBCO-PEG8-NHS ester, 50mg, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 12. Fluorescein-PEG8-NHS ester | BroadPharm [broadpharm.com]

- 13. Mal-PEG8-NHS ester, 2055033-05-9 | BroadPharm [broadpharm.com]

An In-depth Technical Guide to S-acetyl-PEG8-NHS ester: A Versatile Heterobifunctional Linker for Bioconjugation

For researchers, scientists, and drug development professionals engaged in the sophisticated assembly of bioconjugates, the choice of a chemical linker is a critical determinant of success. This guide provides a comprehensive technical overview of S-acetyl-PEG8-NHS ester, a heterobifunctional crosslinker designed for the precise and stable covalent linkage of molecules. As the direct precursor to a free-thiol containing linker, this reagent offers a strategic approach to bioconjugation, ensuring stability during storage and controlled reactivity during synthesis.

This document will delve into the core attributes of S-acetyl-PEG8-NHS ester, including its chemical identification and safety profile, and provide field-proven insights into its application. We will explore the causality behind experimental choices and present self-validating protocols for its use in creating advanced biomolecular architectures such as antibody-drug conjugates (ADCs), fluorescently labeled proteins, and functionalized nanoparticles.

Core Directive: Understanding S-acetyl-PEG8-NHS ester

The molecule of interest, often conceptually sought as "NHS-PEG8-SH," is most practically and stably available in its S-acetyl protected form: S-acetyl-PEG8-NHS ester. The acetyl group on the thiol ensures the reagent's stability, preventing the spontaneous formation of disulfide bonds during storage and the initial conjugation step. This protection is crucial for achieving high-yield, specific conjugations. The free thiol can be readily generated in a subsequent, controlled deprotection step.

This linker is comprised of three key components:

-

An N-hydroxysuccinimide (NHS) ester : This amine-reactive group allows for the efficient and specific covalent attachment to primary amines, such as those found on the side chains of lysine residues in proteins.

-

A discrete eight-unit polyethylene glycol (PEG8) spacer : This monodisperse, hydrophilic spacer enhances the solubility of the resulting bioconjugate, can reduce immunogenicity, and provides a defined spatial separation between the conjugated molecules.[1][2]

-

A protected thiol (S-acetyl) : This group can be deprotected under mild conditions to reveal a reactive sulfhydryl (-SH) group, which can then be specifically targeted for conjugation with maleimides or other thiol-reactive moieties.[2][3]

Chemical Identification and Properties

| Property | Value | Source(s) |

| Chemical Name | S-acetyl-PEG8-NHS ester | [3] |

| Synonyms | PEG8-SATA, dPEG®8-SATA | [1][3] |

| CAS Number | 1070798-99-0 | [3] |

| Molecular Formula | C25H43NO13S | [3] |

| Molecular Weight | 597.67 g/mol | [1] |

| Appearance | White to off-white solid or viscous liquid | |

| Solubility | Soluble in DMSO, DMF, methylene chloride, acetonitrile | [1][3] |

| Storage | -20°C, desiccated | [3] |

Scientific Integrity & Logic: A Two-Step Conjugation Strategy

The utility of S-acetyl-PEG8-NHS ester lies in its capacity to facilitate a controlled, two-step conjugation process. This approach provides a significant advantage over single-step conjugations by allowing for the purification of the intermediate product, thereby reducing the complexity of the final reaction mixture and minimizing the formation of undesirable byproducts.

Step 1: Amine-Reactive Conjugation via NHS Ester

The initial step involves the reaction of the NHS ester with a primary amine on the target biomolecule. This reaction proceeds efficiently at a neutral to slightly basic pH (7.2-8.5) to form a stable amide bond.

Caption: NHS ester-amine conjugation workflow.

Step 2: Thiol Deprotection and Maleimide Conjugation

Following the initial conjugation and purification to remove excess linker, the S-acetyl group is removed to expose the free thiol. This is typically achieved using a mild deacetylation agent such as hydroxylamine.[2][4] The resulting sulfhydryl-modified biomolecule is then ready for conjugation to a second molecule containing a thiol-reactive group, most commonly a maleimide.

Caption: Thiol deprotection and maleimide conjugation.

Safety Data Sheet (SDS) Synopsis

A thorough understanding of the safety profile of any chemical reagent is paramount. The following is a synthesis of information typically found in the Safety Data Sheet for S-acetyl-PEG8-NHS ester.

| SDS Section | Hazard Information and Handling Recommendations | Source(s) |

| Hazards Identification | May cause skin and eye irritation. Harmful if swallowed. Not classified as a hazardous substance in all jurisdictions, but should be handled with care. | [5] |

| First Aid Measures | Skin Contact: Wash off immediately with plenty of water. Eye Contact: Rinse thoroughly with plenty of water, also under the eyelids. Ingestion: Clean mouth with water and drink plenty of water afterwards. Inhalation: Move to fresh air. | [5] |

| Handling and Storage | Handle in a well-ventilated place. Wear personal protective equipment. Avoid contact with skin, eyes, and clothing. Store at -20°C in a dry and well-ventilated place. Keep container tightly closed. | [3][5] |

| Exposure Controls/Personal Protection | Engineering Measures: Ensure adequate ventilation, especially in confined areas. Personal Protective Equipment: Wear appropriate protective gloves, clothing, and eye/face protection. | [5] |

| Stability and Reactivity | Stable under recommended storage conditions. Incompatible with strong oxidizing agents. The NHS ester moiety is susceptible to hydrolysis, especially in aqueous solutions. | [5] |

Note: This is a summary and not a substitute for the full Safety Data Sheet provided by the supplier.

Experimental Protocols

The following protocols are provided as a guide and may require optimization for specific applications.

Protocol 1: Thiolation of a Protein with S-acetyl-PEG8-NHS ester

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

S-acetyl-PEG8-NHS ester

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column for purification

Procedure:

-

Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.

-

Linker Preparation: Immediately before use, dissolve the S-acetyl-PEG8-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved linker to the protein solution. The optimal molar ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

-

Quenching: Add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.

-

Purification: Remove excess, unreacted linker and byproducts using a desalting column equilibrated with a suitable buffer (e.g., PBS).

Protocol 2: Deprotection of the S-acetyl Group

Materials:

-

S-acetyl-modified protein from Protocol 1

-

Deacetylation buffer: 0.5 M Hydroxylamine, 25 mM EDTA in PBS, pH 7.2-7.5

-

Desalting column

Procedure:

-

Deacetylation Reaction: To the S-acetyl-modified protein solution, add the deacetylation buffer. A typical ratio is 1 part deacetylation buffer to 10 parts protein solution.[4]

-

Incubation: Incubate the reaction for 2 hours at room temperature.

-

Purification: Immediately purify the sulfhydryl-modified protein using a desalting column equilibrated with a degassed buffer (e.g., PBS with 10 mM EDTA to prevent disulfide bond formation).

Protocol 3: Conjugation of the Thiol-Modified Protein to a Maleimide-Activated Molecule

Materials:

-

Thiol-modified protein from Protocol 2

-

Maleimide-activated molecule (e.g., a fluorescent dye or drug)

-

Conjugation buffer: PBS, pH 6.5-7.5, degassed

Procedure:

-

Maleimide-Molecule Preparation: Dissolve the maleimide-activated molecule in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mM.

-

Conjugation Reaction: Add a 1.5- to 5-fold molar excess of the maleimide-activated molecule to the thiol-modified protein solution.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

Quenching (Optional): The reaction can be quenched by adding a small molecule thiol such as L-cysteine or N-acetylcysteine to cap any unreacted maleimides.

-

Purification: Purify the final bioconjugate using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis, to remove unreacted molecules.

Trustworthiness: A Self-Validating System

The protocols described above are designed to be self-validating through a series of analytical checks at each stage.

-

Confirmation of Initial Conjugation: Successful attachment of the linker can be confirmed by MALDI-TOF mass spectrometry, which will show an increase in the molecular weight of the protein corresponding to the mass of the attached linker.

-

Quantification of Introduced Thiols: The number of free thiols generated after deprotection can be quantified using Ellman's Reagent (DTNB).[4]

-

Verification of Final Conjugate: The final bioconjugate can be analyzed by SDS-PAGE, which will show a further increase in molecular weight, and by SEC-HPLC to assess purity and aggregation.

Conclusion

S-acetyl-PEG8-NHS ester is a powerful and versatile tool for the creation of sophisticated bioconjugates. Its heterobifunctional nature, combined with the benefits of a discrete PEG spacer, allows for a controlled and efficient two-step conjugation strategy. By understanding the underlying chemistry and following robust, well-validated protocols, researchers can leverage this linker to advance the development of novel therapeutics, diagnostics, and research reagents.

References

-

Interchim. (n.d.). NHS – PEGx – Thiol reagents Heterobifunctional crosslinkers. Retrieved from [Link]

-

PloS One. (2014, October 2). Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles. Retrieved from [Link]

-

PMC. (n.d.). A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase. Retrieved from [Link]

-

PloS One. (2014, October 2). Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles. Retrieved from [Link]

Sources

Technical Deep Dive: Stability and Storage of Thiol-PEG-NHS Esters

Executive Summary: The "Free Thiol" Paradox

In the field of bioconjugation, the request for a "Free Thiol PEG NHS Ester" (HS-PEG-NHS) represents a fundamental chemical paradox. As application scientists, we must clarify a critical distinction: You cannot store a free thiol PEG NHS ester.

A molecule containing both a free sulfhydryl (-SH, a strong nucleophile) and an N-hydroxysuccinimide ester (NHS, an amine-reactive electrophile) is inherently unstable.[1] If such a molecule were synthesized, the thiol would rapidly attack the NHS ester—either intermolecularly (polymerization) or intramolecularly (cyclization)—forming a stable thioester bond.

Therefore, this guide addresses the stability and storage of the functional equivalents used in research: Protected Thiol PEG NHS Esters (e.g., S-Acetyl-PEG-NHS or OPSS-PEG-NHS).[1] We will dissect the degradation mechanisms of the NHS moiety, the necessity of thiol protection, and the rigorous protocols required to maintain reagent integrity.

Part 1: The Chemical Instability Mechanism

To understand storage requirements, one must first understand the failure mode. The diagram below illustrates why "Free Thiol" reagents are transient intermediates, not shelf-stable products.

Mechanism of Self-Polymerization[1]

Figure 1: The "Suicide" Mechanism.[1] A free thiol group will relentlessly attack the NHS ester on neighboring molecules, neutralizing the reagent before it can be used.

The Application Consequence: Commercial reagents are invariably sold as S-Acetyl-PEG-NHS (SATA-like) or OPSS-PEG-NHS .[1] The thiol is "masked" to prevent this reaction during storage.

Part 2: The NHS Ester Moiety – The Primary Storage Risk

Even with the thiol protected, the NHS ester remains highly sensitive to moisture. Hydrolysis is the dominant degradation pathway during storage.[1]

Hydrolysis Kinetics

The NHS ester hydrolyzes to form a carboxylic acid and free N-hydroxysuccinimide.[1][2] This reaction is pH and temperature-dependent.[1][2][3][4][5][6]

| Condition | pH | Temperature | Half-Life (t½) | Status |

| Ideal Storage | n/a (Solid) | -20°C | > 6 Months | Stable |

| Aqueous Buffer | 7.0 | 0°C | 4 - 5 Hours | Working Time |

| Aqueous Buffer | 7.0 | 25°C | ~ 1 Hour | Degrading |

| Aqueous Buffer | 8.6 | 4°C | 10 Minutes | Critical |

| Aqueous Buffer | 8.6 | 25°C | < 5 Minutes | Unusable |

Key Insight: The hydrolysis rate increases 10-fold for every pH unit increase above 8.[1]0. Never store NHS esters in solution.[1]

Part 3: Storage and Handling Protocols[6][7]

The following protocols are designed to prevent the two main failure modes: Hydrolysis (due to condensation) and Oxidation (of the protected thiol).

Protocol A: The "Warm-Up" Rule (Crucial)

Failure to follow this step is the #1 cause of reagent death.

-

Remove from Freezer: Take the vial of S-Acetyl-PEG-NHS from -20°C storage.

-

Do NOT Open: Place the sealed vial on the benchtop.

-

Equilibrate: Wait 30–60 minutes until the vial reaches room temperature.

-

Reasoning: Opening a cold vial introduces atmospheric moisture, which instantly condenses on the hygroscopic PEG powder. This water will hydrolyze the NHS ester once the vial is returned to the freezer.

-

-

Open & Weigh: Open the vial in a dry environment (or nitrogen glovebox if available).

Protocol B: Long-Term Storage[1]

-

Desiccation: Store the vial inside a secondary container (jar/bag) containing active silica gel or molecular sieves.

-

Inert Gas: If possible, purge the headspace of the vial with dry Argon or Nitrogen before resealing.

-

Argon vs. Nitrogen: Argon is heavier than air and provides a better "blanket" for the powder.

-

-

Temperature: Maintain strictly at -20°C. Avoid auto-defrost freezers (temperature cycling promotes crystal growth and moisture migration).[1]

Part 4: Quality Control – The NHS Integrity Assay

Before committing precious protein samples to a conjugation, you must validate the NHS ester activity. This self-validating protocol relies on the UV absorbance of the NHS leaving group.

Principle: Free NHS (released upon hydrolysis or reaction) absorbs strongly at 260 nm.[1][7] By intentionally hydrolyzing a small aliquot with base, we can calculate the % active NHS.

Experimental Workflow

Figure 2: QC Workflow. A significant increase in absorbance in the hydrolyzed sample compared to the neutral sample indicates the NHS ester was intact.

Interpretation:

-

High Activity: The absorbance of Sample B (Hydrolyzed) should be significantly higher than Sample A.

-

Dead Reagent: If Abs(Sample A) ≈ Abs(Sample B), the NHS ester had already hydrolyzed in the bottle. Discard.

Part 5: Usage – Deprotection of S-Acetyl[1]

Since you are likely using S-Acetyl-PEG-NHS, you must deprotect the thiol after the NHS reaction (usually) or immediately before the thiol reaction.

Reagent: Hydroxylamine[1][5][6][8]•HCl (0.5 M) Mechanism: Hydroxylamine selectively cleaves the acetyl group, exposing the free sulfhydryl.

Caution: Hydroxylamine is a strong nucleophile.[1] It cannot be present during the NHS-reaction step, or it will cleave the NHS ester.

-

Correct Order: NHS Reaction (Conjugate to Protein A) → Add Hydroxylamine (Deprotect) → Purify → Thiol Reaction (Conjugate to Maleimide-Protein B).[1]

References

-

Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd ed.).[1][9] Academic Press.[1][7]

- The definitive source on NHS ester hydrolysis kinetics and heterobifunctional crosslinkers.

-

Thermo Fisher Scientific. (n.d.).[1] Tech Tip #3: Determine Reactivity of NHS Ester Biotinylation and Crosslinking Reagents.

- Source of the UV-absorbance valid

-

BroadPharm. (2022).[1] PEG NHS Ester Protocol and Storage Guidelines.

- Specific data on PEG-deriv

-

BenchChem. (2025).[1][3][4] Stability of Amide Bonds Formed by NHS Ester Reactions: A Comparative Guide.

- Detailed kinetics on pH-dependent hydrolysis.

Sources

- 1. dPEG 4-SATA (S-acetyl-dPEG 4-NHS ester) 937025-17-7 [sigmaaldrich.com]

- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. Bioconjugate Techniques - Greg T. Hermanson - كتب Google [books.google.com.bh]

Methodological & Application

Application Note: Protocol for Thiolation of Antibodies Using NHS-PEG8-SH

Abstract & Core Logic

This guide details the protocol for introducing sulfhydryl (-SH) groups onto antibodies (IgG) using NHS-PEG8-SH (or its stabilized analog, S-Acetyl-PEG8-NHS ). This modification is a critical intermediate step in creating Antibody-Drug Conjugates (ADCs), immunoliposomes, or enzyme conjugates.

The "Why" Behind the Chemistry

-

Targeting: The NHS ester targets solvent-accessible primary amines (Lysine ε-amines and N-terminal amines) on the antibody.

-

Spacer: The PEG8 (polyethylene glycol) spacer provides hydrophilicity, reducing the risk of aggregation—a common failure point when adding hydrophobic thiols to proteins. It also increases the hydrodynamic radius, improving the accessibility of the thiol for downstream conjugation.

-

Thiolation: The introduced -SH group serves as a high-specificity "handle" for maleimide or thiol-exchange chemistries, which are significantly more selective than amine chemistries.

Critical Consideration on Reagent Stability: True "NHS-PEG8-SH" (containing a free thiol and an NHS ester) is chemically unstable because the thiol group can react with the NHS ester of another molecule, leading to rapid polymerization.

-

Scenario A (Most Common): You are using a Protected Thiol reagent (e.g., S-Acetyl-PEG8-NHS or SAT(PEG)8 ). This requires a deprotection step (Hydroxylamine) to generate the free thiol. This is the recommended route for high reproducibility.

-

Scenario B: You are using a Free Thiol reagent (NHS-PEG8-SH) supplied as a salt or stabilized solid. This requires immediate use upon dissolution to prevent self-reaction.[1][2][3]

This protocol addresses both, with a focus on the robust Protected Thiol pathway.

Experimental Workflow (Logic Map)

Caption: Workflow for antibody thiolation using a protected NHS-PEG8-S-Acetyl reagent. If using free NHS-PEG8-SH, skip the "Deacetylation" step but proceed with extreme speed.

Materials & Equipment

| Component | Specification | Purpose |

| Antibody | IgG, >1 mg/mL in amine-free buffer | Target substrate. |

| Reagent | NHS-PEG8-S-Acetyl (Recommended) or NHS-PEG8-SH | Thiolation linker. |

| Reaction Buffer | PBS (pH 7.2–8.0) + 1-5 mM EDTA | EDTA prevents metal-catalyzed oxidation of thiols (disulfide formation). |

| Deprotection | 0.5 M Hydroxylamine-HCl (pH 7.2) | Only for S-Acetyl reagents. Removes the acetyl protecting group. |

| Purification | Zeba™ Spin Columns or Dialysis Cassettes (MWCO 7K) | Removes excess reagent and byproducts. |

| Solvent | Anhydrous DMSO or DMF | Dissolving the hydrophobic NHS reagent.[4] |

| Quantification | Ellman’s Reagent (DTNB) | Measuring the number of thiols per antibody. |

Detailed Protocol

Phase 1: Pre-Reaction Preparation

Objective: Ensure the antibody is in a reactive state and free of competing amines.

-

Buffer Exchange:

-

Concentration Adjustment:

-

Adjust antibody concentration to 2–10 mg/mL .

-

Expert Insight: Higher concentrations drive the reaction kinetics forward, requiring less molar excess of the expensive PEG reagent.

-

Phase 2: Conjugation Reaction

-

Reagent Calculation:

-

Calculate the required volume of NHS-PEG8-SH (MW ~600-800 Da depending on exact structure).

-

Target Molar Excess: 10-fold to 20-fold excess over antibody.

-

Formula:

-

-

Reagent Solubilization (Critical):

-

Reaction:

-

Add the calculated reagent volume to the antibody solution.

-

Solvent Limit: Ensure DMSO is <10% of the final volume to prevent denaturation.

-

Incubate for 30–60 minutes at Room Temperature (RT) or 2 hours at 4°C.

-

Phase 3: Deprotection (For S-Acetyl Reagents Only)

Skip this phase if using a direct Free Thiol reagent.

-

Add Hydroxylamine-HCl (neutralized to pH 7.2) to a final concentration of 50 mM.

-

Incubate for 2 hours at RT .

-

Mechanism:[5] Hydroxylamine cleaves the acetyl ester, exposing the free sulfhydryl (-SH).

-

Phase 4: Purification

Objective: Remove unreacted linker, hydrolyzed byproducts, and hydroxylamine.

-

Equilibrate a Desalting Column (e.g., Zeba Spin or PD-10) with PBS + 10 mM EDTA (pH 7.2) .

-

Why EDTA? Critical here. Once the thiol is exposed, trace metals will catalyze rapid oxidation into disulfides (dimerization of antibodies).

-

-

Apply sample and elute according to column instructions.

-

Collect the purified, thiolated antibody. Use immediately or freeze at -80°C (thiol stability is poor at 4°C).

Quality Control: Ellman's Assay

Objective: Quantify the Thiol-to-Antibody Ratio (TAR).

Protocol

-

Reagent Prep: Dissolve 4 mg Ellman’s Reagent (DTNB) in 1 mL Reaction Buffer (pH 8.0).

-

Standard Curve: Prepare Cysteine standards (0, 0.25, 0.5, 1.0, 1.5 mM).

-

Assay:

-

Mix 10 µL of Sample (or Standard) + 500 µL Reaction Buffer + 20 µL DTNB Solution.

-

Incubate 15 mins at RT.

-

-

Measurement: Read Absorbance at 412 nm .

-

Calculation:

-

Calculate molar concentration of -SH using the extinction coefficient of TNB (

) or the standard curve. -

Divide [SH] by [Antibody] to get the TAR.

-

Target: A ratio of 2–5 thiols per antibody is typically optimal for drug conjugation without destabilizing the protein.

-

Troubleshooting & Expert Insights

| Issue | Probable Cause | Corrective Action |

| Low Thiol Yield (<1) | Hydrolysis of NHS ester | Ensure reagent is dry/fresh. Increase molar excess (up to 40x). |

| Incomplete Deprotection | (If S-Acetyl) Increase Hydroxylamine time or check pH (must be ~7.2). | |

| Antibody Precipitation | Over-labeling (Hydrophobicity) | Although PEG helps, too many linkers destabilize. Reduce molar excess.[6] |

| Dimerization (High MW bands) | Thiol Oxidation | Add EDTA to all buffers. Degas buffers to remove oxygen. |

| No Reaction | Amine Contamination | Ensure buffer is free of Tris/Glycine/Azide. Dialyze thoroughly. |

References

-

BroadPharm. Protocol for PEG NHS Ester.[1][7] (Accessed 2026).[6] Guide on handling moisture-sensitive NHS-PEG reagents and reaction conditions. Link

-

Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry. Detailed mechanism of NHS ester reactions and pH dependence.[5] Link

-

BenchChem. Technical Guide to Mal-PEG8-NHS Ester. (Analogous chemistry for PEG8 spacer properties and solubility). Link

-

BOC Sciences. Antibody Conjugation Protocols: A Complete Step-by-Step Guide. Overview of purification and molar ratios for antibody labeling.

-

Thermo Fisher Scientific. Ellman’s Reagent (DTNB) Protocol. Standard method for sulfhydryl quantification. Link

Sources

- 1. confluore.com [confluore.com]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. broadpharm.com [broadpharm.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. resources.novusbio.com [resources.novusbio.com]

- 7. Acid-PEG8-NHS ester | BroadPharm [broadpharm.com]

How to conjugate HS-PEG8-NHS to gold nanoparticles

Application Note & Protocol

Topic: Covalent Conjugation of HS-PEG8-NHS to Gold Nanoparticles for Biomolecule Immobilization

Audience: Researchers, Scientists, and Drug Development Professionals

Principles and Strategic Overview

The functionalization of gold nanoparticles (AuNPs) is a cornerstone of nanobiotechnology, enabling their use in diagnostics, drug delivery, and biosensing.[1] This guide details the principles and methodology for conjugating a heterobifunctional linker, HS-PEG8-NHS, to gold nanoparticles. This process occurs in two primary stages:

-

Surface Functionalization via Thiol-Gold Chemisorption: The thiol (-SH) group at one end of the PEG linker exhibits an exceptionally strong and specific affinity for gold surfaces, leading to the formation of a stable, semi-covalent Au-S bond.[1][2][3] This reaction is a spontaneous chemisorption process that displaces the weakly bound stabilizing agents (e.g., citrate) from the nanoparticle surface in a process known as ligand exchange.[4][5][6][7]

-

Biomolecule Coupling via NHS Ester Chemistry: The other end of the linker features an N-hydroxysuccinimide (NHS) ester, a highly reactive group that specifically targets primary amines (-NH₂) found on biomolecules like proteins, antibodies, and peptides.[8][9][10][11] This reaction forms a stable amide bond, covalently linking the biomolecule to the nanoparticle surface.[9][12]

The eight-unit polyethylene glycol (PEG8) spacer enhances the solubility and stability of the resulting conjugate, prevents non-specific protein adsorption, and reduces aggregation by providing steric repulsion.[12][13][14][15]

Reaction Mechanism and Workflow

The overall strategy involves a sequential two-step conjugation. First, the gold surface is functionalized with the linker, creating an amine-reactive nanoparticle. This is followed by the introduction of the amine-containing molecule of interest.

Figure 1: Two-step conjugation of HS-PEG8-NHS to a gold nanoparticle and a biomolecule.

The experimental process follows a logical progression from nanoparticle functionalization to final product purification and characterization.

Figure 2: High-level experimental workflow for creating AuNP-PEG-biomolecule conjugates.

Materials and Reagents

Equipment

-

UV-Vis Spectrophotometer

-

Dynamic Light Scattering (DLS) Instrument

-

Microcentrifuge

-

pH meter

-

Vortex mixer and rotator

-

Pipettes and sterile, low-protein-binding microcentrifuge tubes

Reagents

-

Citrate-stabilized Gold Nanoparticles (AuNPs) of desired diameter (e.g., 20-40 nm)

-

HS-PEG8-NHS linker (Store desiccated at -20°C)

-

Primary amine-containing biomolecule (e.g., antibody, protein)

-

Reaction Buffer: 10-20 mM HEPES or Phosphate Buffer, pH 7.2-7.5. (Note: Avoid buffers containing primary amines like Tris during the NHS ester reaction step, as they will compete with the target molecule).[10][11]

-

Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0.

-

Washing & Storage Buffer: 20 mM Tris, 150 mM NaCl, pH 7.4-8.0, optionally supplemented with a blocking agent like 1% BSA.[16]

-

Water-miscible, anhydrous organic solvent (e.g., DMSO or DMF) to dissolve the HS-PEG8-NHS linker.[17]

Detailed Experimental Protocol

This protocol is optimized for a 1 mL reaction volume at a final AuNP concentration of 1 OD (Optical Density).

Phase 1: Ligand Exchange - Functionalizing AuNPs with HS-PEG8-NHS

The goal of this phase is to coat the AuNP surface with the thiol-terminated PEG linker. A significant molar excess of the linker is used to drive the ligand exchange reaction and ensure complete surface coverage.

-

Prepare AuNPs: In a 1.5 mL low-protein-binding microcentrifuge tube, add 1 mL of the stock gold nanoparticle solution (typically ~1 OD).

-

Prepare Linker Solution: The NHS ester moiety is highly susceptible to hydrolysis in aqueous environments.[18][19] Therefore, the linker should be dissolved immediately before use.[17]

-

Briefly centrifuge the vial of HS-PEG8-NHS to collect the powder at the bottom.

-

Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[17]

-

Prepare a 10 mM stock solution by dissolving the linker in anhydrous DMSO or DMF.

-

-

Ligand Exchange Reaction:

-

Add a calculated volume of the 10 mM linker stock solution to the 1 mL of AuNPs to achieve a final molar excess (e.g., 2000-5000 fold over the AuNP concentration).

-

Immediately vortex the solution gently for 10-15 seconds.

-

Incubate the reaction for 1 hour at room temperature on a rotator to ensure continuous mixing.

-

Phase 2: Purification of PEGylated AuNPs

This step is critical to remove the excess, unreacted HS-PEG8-NHS linker, which could otherwise react with and deactivate the target biomolecule in the next phase.

-

Centrifugation: Centrifuge the reaction mixture to pellet the functionalized AuNPs. The required g-force and duration depend on the nanoparticle size (see Table 2).

-

Remove Supernatant: Carefully aspirate and discard the supernatant, which contains the excess linker. Be cautious not to disturb the soft pellet.

-

Resuspension: Add 1 mL of the Reaction Buffer (e.g., 20 mM HEPES, pH 7.2) to the tube. Resuspend the pellet by gently pipetting up and down. A brief bath sonication (<30 seconds) may be used if clumps persist.[20]

-

Repeat Wash: Repeat steps 1-3 for a total of two washes to ensure complete removal of the unreacted linker. After the final wash, resuspend the pellet in 900 µL of Reaction Buffer .

Phase 3: NHS Ester Conjugation to Biomolecule

This phase covalently couples the primary amine-containing biomolecule to the NHS-activated surface of the PEGylated AuNPs. The reaction is pH-sensitive, with an optimal range between pH 7.2 and 8.5 to balance amine reactivity and NHS ester stability.[8][10][11]

-

Prepare Biomolecule: Dissolve your biomolecule in the Reaction Buffer to a suitable stock concentration (see Table 1). Ensure the biomolecule solution is free of any amine-containing buffers or stabilizers.

-

Conjugation Reaction:

-

Add 100 µL of your prepared biomolecule solution to the 900 µL of purified, resuspended PEGylated AuNPs. The amount to add should be based on an optimized molar ratio (a 5-20 fold molar excess of biomolecule to AuNP is a good starting point).

-

Incubate for 2 hours at room temperature on a rotator.

-

-

Quench Reaction: To deactivate any remaining reactive NHS esters and prevent non-specific reactions, add 100 µL of Quenching Buffer (1 M Tris or Glycine).[19]

-

Incubate: Incubate for an additional 15-30 minutes at room temperature.

Phase 4: Final Purification and Characterization

The final step is to remove excess and unbound biomolecules and prepare the conjugate for storage and use.

-

Centrifugation: Pellet the final AuNP conjugates by centrifugation (see Table 2).

-

Remove Supernatant: Aspirate and discard the supernatant containing unbound biomolecule and quenching agent.

-

Resuspension: Resuspend the pellet in 1 mL of Washing & Storage Buffer .

-

Repeat Wash: Repeat steps 1-3 for a second wash.

-

Final Resuspension: After the final wash, resuspend the conjugate pellet in a desired volume (e.g., 1 mL) of Washing & Storage Buffer .

-

Characterization:

-

UV-Vis Spectroscopy: Measure the absorbance spectrum. A successful conjugation and PEGylation often results in a slight red-shift (2-10 nm) in the surface plasmon resonance (SPR) peak.[2] A significant broadening or a second peak at higher wavelengths indicates aggregation.

-

DLS: Measure the hydrodynamic diameter. A successful conjugation should show a monodisperse population with an increased diameter corresponding to the PEG linker and biomolecule layers.

-

-

Storage: Store the final conjugate at 4°C. Do not freeze.

Quantitative Data and Troubleshooting

Table 1: Suggested Reagent Concentrations and Ratios

| Reagent | Typical Stock Concentration | Recommended Molar Excess (vs. AuNP) | Rationale |

| HS-PEG8-NHS | 10 mM in anhydrous DMSO | 2,000 to 5,000-fold | Drives the ligand exchange reaction to ensure complete surface coverage. |

| Biomolecule | 1-5 mg/mL | 5 to 20-fold | Ensures efficient reaction with the surface NHS esters. Ratio should be optimized empirically.[21] |

| Quenching Agent | 1 M Tris or Glycine | >1,000-fold | Rapidly deactivates all remaining NHS esters to stop the reaction definitively. |

Table 2: Recommended Centrifugation Speeds for AuNPs[16]

| AuNP Diameter | Recommended g-force (RCF) | Time (minutes) |

| 10 nm | ~21,000 x g | 30 |

| 20 nm | ~12,000 x g | 20 |

| 40 nm | ~3,800 x g | 10-15 |

| 60 nm | ~1,500 x g | 10 |

| 80 nm | ~800 x g | 10 |

Table 3: Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Aggregation during Ligand Exchange (Color change to purple/blue, precipitate) | Insufficient linker concentration; incorrect buffer pH or high ionic strength. | Increase the molar excess of the HS-PEG-NHS linker. Ensure the initial AuNP solution is stable and use a low ionic strength buffer. |

| Low Biomolecule Conjugation Efficiency | Hydrolysis of NHS ester before conjugation; suboptimal pH; insufficient biomolecule concentration; competing amines in buffer. | Prepare the linker solution immediately before use.[17] Optimize reaction pH to 7.2-8.5.[22] Increase the molar excess of the biomolecule. Ensure all buffers are amine-free (e.g., use HEPES or PBS instead of Tris).[11] |

| Aggregation during Final Purification | The conjugated biomolecule may have altered solubility or isoelectric point, leading to instability. | Add a stabilizer to the final storage buffer, such as 1% BSA or a small amount of Tween 20 (0.025%).[16] Ensure pH of storage buffer is optimal for the conjugated protein's stability. |

| No shift in SPR peak (UV-Vis) | Low conjugation efficiency or the attached molecule is too small to cause a detectable shift. | Confirm conjugation using a functional assay or gel electrophoresis (SDS-PAGE) which will show a size shift. Increase biomolecule concentration during conjugation. |

References

-

Systematic process evaluation of the conjugation of proteins to gold nanoparticles - PMC. (2021, June 25). National Center for Biotechnology Information. [Link]

-

Gold surfaces and nanoparticles are protected by Au(0)–thiyl species and are destroyed when Au(I)–thiolates form. (2016, March 15). Proceedings of the National Academy of Sciences. [Link]

-

Gold nanoparticle Conjugation. Bio-Synthesis Inc. [Link]

-

Comprehensive Guide to Gold Nanoparticle Conjugation. Hiyka. [Link]

-

Tutorial | Covalent Conjugation of Antibodies to Gold Nanoparticles. (2017, January 17). YouTube. [Link]

-

Simulated Permeation and Characterization of PEGylated Gold Nanoparticles in a Lipid Bilayer System. (2016, July 11). ACS Publications. [Link]

-

Top Troubleshooting Tips for Nanoparticle Conjugation and Application in Diagnostics. (2024, November 12). Hiyka. [Link]

-

Ligand exchange reactions on thiolate-protected gold nanoclusters. (2021, April 6). Royal Society of Chemistry. [Link]

-

Crystal Growth of Thiol-Stabilized Gold Nanoparticles by Heat-Induced Coalescence - PMC. National Center for Biotechnology Information. [Link]

-

GOLD NANOPARTICLE CONJUGATION Adsorption or Covalent Binding?. Aurion. [Link]

-

Quality control and purification of ready-to-use conjugated gold nanoparticles to ensure effectiveness in biosensing. (2022, December 14). Frontiers. [Link]

-

Thermal Stability of DNA Functionalized Gold Nanoparticles - PMC. National Center for Biotechnology Information. [Link]

-

Thermal and Chemical Stability of Thiol Bonding on Gold Nanostars. (2015, July 8). ACS Publications. [Link]

-

Facile Synthesis of PEGylated Gold Nanoparticles for Enhanced Colorimetric Detection of Histamine - PMC. National Center for Biotechnology Information. [Link]

-

Luminescence Onset and Mechanism of the Formation of Gold(I)–Thiolate Complexes as the Precursors to Nanoparticles. (2020, May 11). ACS Publications. [Link]

-

Ligand exchange reactions on thiolate-protected gold nanoclusters - PMC. National Center for Biotechnology Information. [Link]

-

Synthesis and characterization of thiol-stabilized gold nanoparticles appended to bis(pyrazole) pyridine for fabrication of rectangular nano/microstripes and their spin crossover and SERS studies. (2025, September 2). Royal Society of Chemistry. [Link]

-

Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. [Link]

-

Synthesis and Characterization of PEGylated Gold Nanoparticles. Krishi Sanskriti Publications. [Link]

-

Design and potential application of PEGylated gold nanoparticles with size-dependent permeation through brain microvasculature. University of Toronto. [Link]

-

PEGylation of Goldbody: PEG-aided conformational engineering of peptides on gold nanoparticles - PMC. (2022, September 15). National Center for Biotechnology Information. [Link]

-

Instantaneous and Quantitative Functionalization of Gold Nanoparticles with Thiolated DNA Using a pH-Assisted and Surfactant. University of Waterloo. [Link]

-

Ligand exchange reactions and PEG stabilization of gold nanoparticles. (2025, November 16). ResearchGate. [Link]

-

Gold surfaces and nanoparticles are protected by Au(0)-thiyl species and are destroyed when Au(I)-thiolates form. University of Technology Sydney. [Link]

-

Facile Synthesis of PEGylated Gold Nanoparticles for Enhanced Colorimetric Detection of Histamine. (2024, March 13). ACS Publications. [Link]

-

Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection. (2017, October 15). National Center for Biotechnology Information. [Link]

-

'Living' PEGylation on gold nanoparticles to optimize cancer cell uptake by controlling targeting ligand and charge densities - PMC. National Center for Biotechnology Information. [Link]

Sources

- 1. hiyka.com [hiyka.com]

- 2. Synthesis and characterization of thiol-stabilized gold nanoparticles appended to bis(pyrazole) pyridine for fabrication of rectangular nano/microstri ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05105C [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Ligand exchange reactions on thiolate-protected gold nanoclusters - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]

- 5. Ligand exchange reactions on thiolate-protected gold nanoclusters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ‘Living’ PEGylation on gold nanoparticles to optimize cancer cell uptake by controlling targeting ligand and charge densities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lumiprobe.com [lumiprobe.com]

- 9. glenresearch.com [glenresearch.com]

- 10. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Facile Synthesis of PEGylated Gold Nanoparticles for Enhanced Colorimetric Detection of Histamine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. portal.cytodocs.com [portal.cytodocs.com]

- 17. broadpharm.com [broadpharm.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. fortislife.com [fortislife.com]

- 21. hiyka.com [hiyka.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

Precision Thiolation & Conjugation: Application Note for Thiol-PEG8-NHS Ester

Abstract

This application note details the protocol for using Thiol-PEG8-NHS ester (HS-PEG8-NHS), a heterobifunctional crosslinker used to introduce sulfhydryl (thiol) groups onto primary amine-containing molecules (proteins, antibodies, or amine-functionalized surfaces). Unlike hydrophobic thiolation reagents (e.g., SATA or SPDP), the discrete PEG8 (octaethylene glycol) spacer imparts water solubility, reduces aggregation, and minimizes immunogenicity. This guide covers the two-step workflow : (1) Amine-selective activation (thiolation) and (2) Secondary conjugation to maleimide-modified targets or gold surfaces.

Technical Overview & Mechanism

The Molecule

Thiol-PEG8-NHS ester is a linear heterobifunctional reagent.

-

NHS Ester End: Reacts efficiently with primary amines (

) at pH 7.0–8.5 to form stable amide bonds.[1] -